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molecular formula C11H11N3O2 B8747287 N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B8747287
M. Wt: 217.22 g/mol
InChI Key: HKAIIVIKEDGLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265588B1

Procedure details

10.1 g (0.08 mol) of 5-methylisoxazole-4-carboxylic acid and 8.65 g (0.08 mol) of p-phenylenediamine are dissolved in 300 ml of tetrahydrofuran and 18.05 g (0.088 mol) of dicyclohexylcarbodiimide are added. After 5 hours (“h”), the deposited precipitate is filtered off with suction, the organic phase is concentrated and the product is chromatographed on silica gel by means of ethyl acetate/petroleum ether with addition of 1% glacial acetic acid and then crystallized from ethyl acetate/petroleum ether. The yield of the process was 6.8 g of acetate salt with a melting point of 123° C. to 128° C.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=O.[CH:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[C:12]([NH2:17])[CH:11]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[NH2:16][C:15]1[CH:10]=[CH:11][C:12]([NH:17][C:7]([C:3]2[CH:4]=[N:5][O:6][C:2]=2[CH3:1])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)O
Name
Quantity
8.65 g
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
18.05 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
the product is chromatographed on silica gel by means of ethyl acetate/petroleum ether with addition of 1% glacial acetic acid
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=CC=C(C=C1)NC(=O)C=1C=NOC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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